molecular formula C10H5F2NO3 B7861876 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7861876
M. Wt: 225.15 g/mol
InChI Key: PJHYUKCCONWVHG-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of fluorine atoms at positions 6 and 8 on the quinoline ring, which enhances its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate fluorinating agents under controlled conditions . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, which undergoes cyclization and subsequent fluorination .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes using fluoroboric acid and other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines, aminoquinolines, and other substituted quinolines .

Scientific Research Applications

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its stability and antibacterial activity compared to other fluoroquinolones .

Properties

IUPAC Name

6,8-difluoro-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYUKCCONWVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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